
2-(4-Methoxyphenyl)-2-phenoxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-phenoxyacetic acid, also known as MPA, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. It is a white crystalline powder that is soluble in water and has a molecular weight of 296.33 g/mol. MPA is a derivative of phenylacetic acid and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Mécanisme D'action
2-(4-Methoxyphenyl)-2-phenoxyacetic acid exerts its anti-inflammatory effects through the inhibition of COX enzymes, specifically COX-2. By blocking the production of prostaglandins and other inflammatory mediators, this compound reduces inflammation and pain. Additionally, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have a range of other biochemical and physiological effects. These include the modulation of cytokine production, the inhibition of platelet aggregation, and the induction of apoptosis in cancer cells. This compound has also been found to have neuroprotective effects, which may be relevant for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methoxyphenyl)-2-phenoxyacetic acid has several advantages as a research tool, including its well-established anti-inflammatory and analgesic properties. However, there are also some limitations to its use in lab experiments. For example, this compound has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain cell culture models. Additionally, this compound has a relatively short half-life and may require frequent dosing in animal models.
Orientations Futures
There are several potential future directions for research on 2-(4-Methoxyphenyl)-2-phenoxyacetic acid. One area of interest is the development of novel this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to explore these and other potential applications of this compound in the field of medicine and biomedical research.
Méthodes De Synthèse
The synthesis of 2-(4-Methoxyphenyl)-2-phenoxyacetic acid can be achieved through several methods, including the reaction of 4-methoxyphenylacetic acid with phenol in the presence of a catalyst, or the reaction of 4-bromoanisole with phenylacetic acid in the presence of a base. The yield and purity of the final product can be improved through the use of various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-2-phenoxyacetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-2-phenoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-9-7-11(8-10-12)14(15(16)17)19-13-5-3-2-4-6-13/h2-10,14H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNOWXCIKHRAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


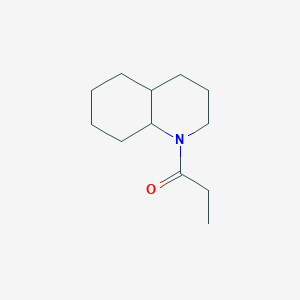
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B7478204.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7478234.png)
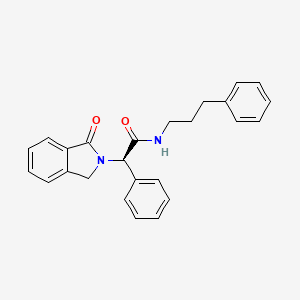
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
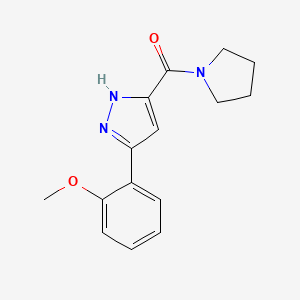
methanone](/img/structure/B7478263.png)
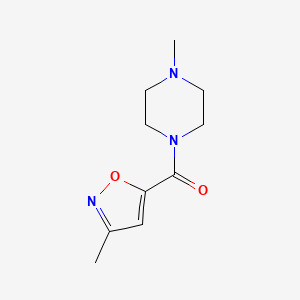

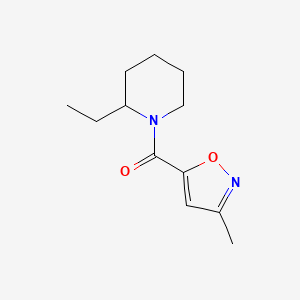
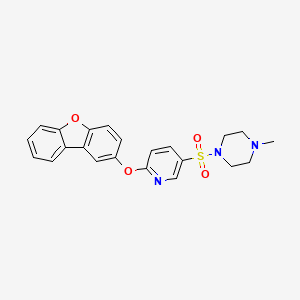
![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)
